4-(6-Methoxypyridin-2-yl)thiomorpholine
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Overview
Description
4-(6-Methoxypyridin-2-yl)thiomorpholine is a chemical compound with the molecular formula C10H14N2OS It is characterized by the presence of a methoxypyridine ring attached to a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxypyridin-2-yl)thiomorpholine typically involves the reaction of 6-methoxypyridine with thiomorpholine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with 6-methoxypyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxypyridin-2-yl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the thiomorpholine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring or the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiomorpholine rings.
Scientific Research Applications
4-(6-Methoxypyridin-2-yl)thiomorpholine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.
Mechanism of Action
The mechanism of action of 4-(6-Methoxypyridin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The methoxypyridine ring can participate in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(6-Methoxypyridin-2-yl)thiomorpholine include:
- 4-(6-Methoxypyridin-2-yl)phenylsulfonylthiomorpholine
- 4-(6-Methoxypyridin-2-yl)benzylthiomorpholine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a methoxypyridine ring and a thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
4-(6-methoxypyridin-2-yl)thiomorpholine |
InChI |
InChI=1S/C10H14N2OS/c1-13-10-4-2-3-9(11-10)12-5-7-14-8-6-12/h2-4H,5-8H2,1H3 |
InChI Key |
GXVOBJRYPKPLDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)N2CCSCC2 |
Origin of Product |
United States |
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